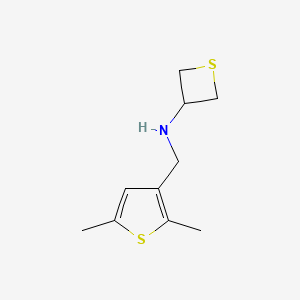
N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine: is a chemical compound that features a thiophene ring substituted with two methyl groups and a thietan-3-amine moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Substitution with Methyl Groups: The thiophene ring is then methylated at the 2 and 5 positions using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Thietan-3-amine Moiety: The final step involves the nucleophilic substitution reaction where the thiophene derivative reacts with thietan-3-amine under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thietan-3-amine moiety, potentially converting it to a more saturated amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Thiophene derivatives are known to interact with various biological targets, making them valuable in drug discovery.
Medicine: In medicinal chemistry, N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine is explored for its potential as a therapeutic agent. Its unique structure allows for the design of molecules that can modulate specific biological pathways.
Industry: The compound finds applications in the development of organic semiconductors, corrosion inhibitors, and other industrial materials. Thiophene-based compounds are essential in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
- N-((2,5-Dimethylthiophen-3-yl)methyl)ethanamine
- (2,5-Dimethylthiophen-3-yl)methylamine
Comparison:
- N-((2,5-Dimethylthiophen-3-yl)methyl)ethanamine : This compound is similar in structure but lacks the thietan-3-amine moiety. It may have different reactivity and biological activity due to the absence of the thietan ring.
- (2,5-Dimethylthiophen-3-yl)methylamine : This compound features a methyl group instead of the thietan-3-amine moiety. The presence of the methyl group can influence its chemical properties and interactions with biological targets.
Uniqueness: N-((2,5-Dimethylthiophen-3-yl)methyl)thietan-3-amine is unique due to the presence of both the thiophene ring and the thietan-3-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H15NS2 |
|---|---|
Peso molecular |
213.4 g/mol |
Nombre IUPAC |
N-[(2,5-dimethylthiophen-3-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C10H15NS2/c1-7-3-9(8(2)13-7)4-11-10-5-12-6-10/h3,10-11H,4-6H2,1-2H3 |
Clave InChI |
JUIOEFXESLMKFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C)CNC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


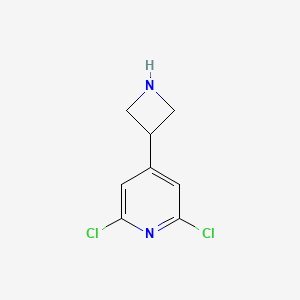


![4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl-](/img/structure/B12946842.png)
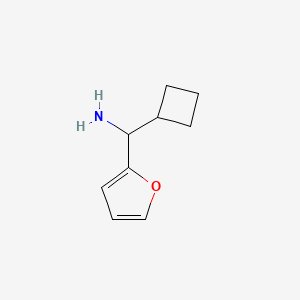
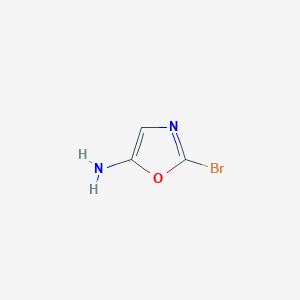


![2-(5-Methyl-2-(trifluoromethyl)furan-3-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946858.png)
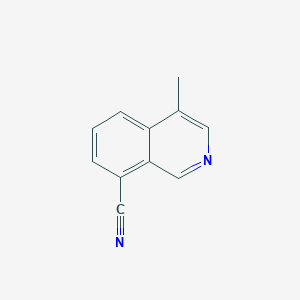
![5-Chloro-2-(difluoromethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B12946873.png)
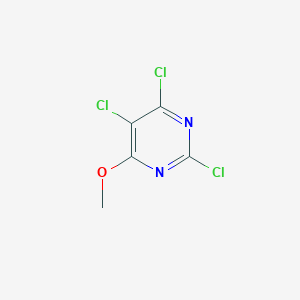

![2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine](/img/structure/B12946889.png)
